8,9-dimethyl-2-(2-methylphenyl)-7-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
8,9-dimethyl-2-(2-methylphenyl)-7-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,9-dimethyl-2-(2-methylphenyl)-7-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This method is catalyst-free and additive-free, making it an eco-friendly approach. The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound .
Industrial Production Methods
The broad substrate scope and good functional group tolerance of this method make it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
8,9-dimethyl-2-(2-methylphenyl)-7-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
8,9-dimethyl-2-(2-methylphenyl)-7-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:
Medicinal Chemistry: This compound has been studied for its potential as a CDK2 inhibitor, which is an appealing target for cancer treatment.
Biological Research: It exhibits various biological activities, including acting as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors.
Material Sciences: These compounds have applications in material sciences due to their unique structural properties.
Mechanism of Action
The mechanism of action of 8,9-dimethyl-2-(2-methylphenyl)-7-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, as a CDK2 inhibitor, it targets the CDK2/cyclin A2 complex, leading to the inhibition of cell cycle progression and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- 1,2,4-triazolo[1,5-a]pyridine
Uniqueness
8,9-dimethyl-2-(2-methylphenyl)-7-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is unique due to its specific structural features and the diverse range of biological activities it exhibits.
Properties
Molecular Formula |
C22H19N5 |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
11,12-dimethyl-4-(2-methylphenyl)-10-phenyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C22H19N5/c1-14-9-7-8-12-18(14)20-24-22-19-15(2)16(3)27(17-10-5-4-6-11-17)21(19)23-13-26(22)25-20/h4-13H,1-3H3 |
InChI Key |
IHFKANISJGYJDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NN3C=NC4=C(C3=N2)C(=C(N4C5=CC=CC=C5)C)C |
Origin of Product |
United States |
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